molecular formula C2H6Cl4N2P2 B1598606 1,2-Bis(dichlorophosphino)-1,2-dimethylhydrazine CAS No. 37170-64-2

1,2-Bis(dichlorophosphino)-1,2-dimethylhydrazine

Cat. No.: B1598606
CAS No.: 37170-64-2
M. Wt: 261.8 g/mol
InChI Key: QUBGOLWADXVEJJ-UHFFFAOYSA-N
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Description

1,2-Bis(dichlorophosphino)-1,2-dimethylhydrazine is an organophosphorus compound characterized by the presence of two dichlorophosphino groups attached to a dimethylhydrazine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Bis(dichlorophosphino)-1,2-dimethylhydrazine can be synthesized through the reaction of 1,2-dimethylhydrazine with phosphorus trichloride (PCl3) in the presence of a base such as triethylamine. The reaction typically proceeds under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The general reaction scheme is as follows:

1,2-dimethylhydrazine+2PCl3+2Et3NThis compound+2Et3NHCl\text{1,2-dimethylhydrazine} + 2 \text{PCl}_3 + 2 \text{Et}_3\text{N} \rightarrow \text{this compound} + 2 \text{Et}_3\text{NHCl} 1,2-dimethylhydrazine+2PCl3​+2Et3​N→this compound+2Et3​NHCl

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(dichlorophosphino)-1,2-dimethylhydrazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the dichlorophosphino groups to phosphines.

    Substitution: The dichlorophosphino groups can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like ammonia (NH3) or methanol (CH3OH) can be used under mild conditions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Various substituted phosphines depending on the nucleophile used.

Scientific Research Applications

1,2-Bis(dichlorophosphino)-1,2-dimethylhydrazine has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Medicine: Investigated for its potential use in drug development and delivery systems.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1,2-Bis(dichlorophosphino)-1,2-dimethylhydrazine involves its ability to coordinate with metal centers, forming stable complexes. These complexes can participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling. The molecular targets include transition metals like palladium, platinum, and rhodium, which are commonly used in catalysis.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Bis(dichlorophosphino)benzene
  • 1,2-Bis(dichlorophosphino)ethane
  • 1,2-Bis(dichlorophosphino)methane

Uniqueness

1,2-Bis(dichlorophosphino)-1,2-dimethylhydrazine is unique due to its dimethylhydrazine backbone, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness makes it a valuable ligand in coordination chemistry and catalysis, offering different reactivity and selectivity profiles.

Properties

IUPAC Name

1,2-bis(dichlorophosphanyl)-1,2-dimethylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6Cl4N2P2/c1-7(9(3)4)8(2)10(5)6/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUBGOLWADXVEJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(N(C)P(Cl)Cl)P(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6Cl4N2P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70402370
Record name N'-(Dichlorophosphanyl)-N,N'-dimethylphosphorohydrazidous dichloride (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70402370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37170-64-2
Record name N'-(Dichlorophosphanyl)-N,N'-dimethylphosphorohydrazidous dichloride (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70402370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-Bis(dichlorophosphino)-1,2-dimethylhydrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1,2-Bis(dichlorophosphino)-1,2-dimethylhydrazine
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